3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide
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Overview
Description
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution Reactions: The 4,5-dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Amidation: The propylamino group can be introduced through an amidation reaction, where a propylamine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the imidazole ring.
Reduction: Reduction reactions could potentially target the amide group, converting it to an amine.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the methyl groups could lead to the formation of carboxylic acids.
Reduction: Reduction of the amide group could yield a primary amine.
Substitution: Substitution reactions could introduce various functional groups onto the imidazole ring.
Scientific Research Applications
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible development as a pharmaceutical agent due to its imidazole structure, which is common in many drugs.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, affecting their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound, which is a simple aromatic ring with nitrogen atoms.
4,5-Dimethylimidazole: A derivative with methyl groups at the 4 and 5 positions.
2-Propylaminoimidazole: A derivative with a propylamino group at the 2 position.
Uniqueness
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide is unique due to the combination of the 4,5-dimethyl groups and the 2-propylamino group, which may confer specific chemical and biological properties not found in other imidazole derivatives.
Biological Activity
3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide is a synthetic compound notable for its unique structural features, including an imidazole ring and a propylamino group. This compound has gained attention in pharmacological research due to its potential biological activities, particularly in neuroprotection and interactions with neurotransmitter systems.
Structural Characteristics
The molecular formula of this compound is C11H19N3O2, with a molecular weight of approximately 225.29 g/mol. The presence of the imidazole ring contributes to its pharmacological properties, while the propylamino group enhances solubility and biological activity.
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit the production of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease. This inhibition suggests a mechanism through which the compound may exert protective effects against neuronal damage associated with such conditions.
Interaction with Neurotransmitter Systems
Studies have demonstrated that this compound interacts with various neurotransmitter systems and enzymes involved in synaptic transmission and plasticity. These interactions may play a crucial role in modulating biological activity and enhancing neuroprotection.
In Vitro Studies
In vitro studies have shown that this compound can significantly reduce amyloid-beta peptide levels in neuronal cell cultures. For instance, a study reported a dose-dependent reduction in amyloid-beta production when treated with varying concentrations of the compound, suggesting its potential as a therapeutic agent for Alzheimer's disease.
Comparative Analysis
A comparative analysis was conducted with structurally similar compounds to assess their biological activities. The following table summarizes key findings:
Compound Name | Structural Features | Neuroprotective Activity |
---|---|---|
3-(4-Methyl-1H-imidazol-1-yl)-2-(ethylamino)propanamide | Methyl group on imidazole; ethylamino group | Less potent compared to target compound |
3-(5-Methyl-1H-imidazol-1-yl)-2-(isopropylamino)propanamide | Isopropyl substitution; different methyl position | Enhanced lipophilicity but lower water solubility |
4-(5-Methyl-1H-imidazol-2-yl)-butanoic acid | Longer carbon chain; different nitrogen placement | Different pharmacokinetics |
This analysis highlights the unique aspects of this compound that contribute to its superior neuroprotective activity compared to other derivatives.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Amyloid-Beta Production : By interfering with the enzymatic pathways responsible for amyloid-beta formation, the compound reduces the accumulation of these toxic peptides.
- Modulation of Neurotransmitter Release : The propylamino group may enhance interaction with neurotransmitter receptors, facilitating better synaptic function and plasticity.
Further studies are required to elucidate specific binding affinities and molecular targets involved in these mechanisms.
Properties
Molecular Formula |
C11H20N4O |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-(4,5-dimethylimidazol-1-yl)-2-(propylamino)propanamide |
InChI |
InChI=1S/C11H20N4O/c1-4-5-13-10(11(12)16)6-15-7-14-8(2)9(15)3/h7,10,13H,4-6H2,1-3H3,(H2,12,16) |
InChI Key |
LHKXURKKEUDVTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CN1C=NC(=C1C)C)C(=O)N |
Origin of Product |
United States |
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